Laurentristich-4-ol

Description

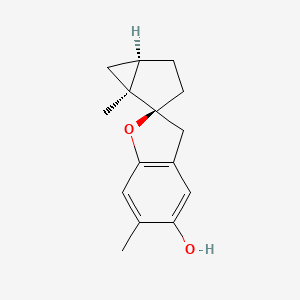

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H18O2 |

|---|---|

Molecular Weight |

230.3 g/mol |

IUPAC Name |

(1'S,2S,5'R)-1',6-dimethylspiro[3H-1-benzofuran-2,2'-bicyclo[3.1.0]hexane]-5-ol |

InChI |

InChI=1S/C15H18O2/c1-9-5-13-10(6-12(9)16)7-15(17-13)4-3-11-8-14(11,15)2/h5-6,11,16H,3-4,7-8H2,1-2H3/t11-,14+,15+/m1/s1 |

InChI Key |

BHDVYQMSXFNVLY-UGFHNGPFSA-N |

Isomeric SMILES |

CC1=CC2=C(C[C@@]3(O2)CC[C@H]4[C@@]3(C4)C)C=C1O |

Canonical SMILES |

CC1=CC2=C(CC3(O2)CCC4C3(C4)C)C=C1O |

Synonyms |

laurentristich-4-ol |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Biological Source: Laurencia tristicha

Laurentristich-4-ol was first reported as a novel sesquiterpene isolated from the marine red alga Laurencia tristicha. acs.org A chemical investigation of this alga, collected from the coast of Naozhou Island in Zhanjiang City, China, led to the identification of several sesquiterpenes, including this compound. acs.org This particular study highlighted the diverse and unique secondary metabolites produced by this species. acs.org

The isolation process from L. tristicha involved an initial extraction of the air-dried algal material with ethanol. acs.org The resulting extract was then partitioned with ethyl acetate (B1210297). acs.org The ethyl acetate fraction underwent further separation using column chromatography on silica (B1680970) gel, with a gradient elution of petroleum ether and ethyl acetate. acs.org Final purification was achieved through thin-layer chromatography (TLC) to yield pure this compound. acs.orgresearchgate.net

Alternative Biological Sources: Laurencia okamurai

Subsequent research has identified Laurencia okamurai as another natural source of this compound. nih.gov A study focused on the chemical constituents of L. okamurai resulted in the isolation of several laurane, cyclolaurane, and cuparane-type sesquiterpenes, including this compound. nih.gov This finding indicates that the production of this compound is not exclusive to L. tristicha and may be present in other closely related Laurencia species.

A comparison of the chemical compositions of L. tristicha and L. okamurai has shown significant similarities in their sesquiterpene profiles, although the relative abundance of specific compounds can differ between the two species. researchgate.net

Geographical Distribution of Source Organisms

The geographical distribution of the source organisms for this compound is primarily concentrated in the Asia-Pacific region.

Laurencia tristicha is considered a species endemic to China and is predominantly found along the coast of the South China Sea. researchgate.net This restricted distribution makes it a unique source for the chemical compounds it produces.

Laurencia okamurai has a broader distribution. Its type locality is in Japan, and it is found throughout the waters of East Asia, including Korea and China. algaebase.orgjjis.or.kr Notably, L. okamurai has also been identified as an introduced species in the Mediterranean Sea, with its first observation in the Etang de Thau in France in 1984, likely introduced accidentally through oyster cultivation. algaebase.org

The genus Laurencia as a whole is globally distributed, with a high concentration of species in temperate to tropical waters. jjis.or.krwikipedia.orgresearchgate.net

General Principles of Sesquiterpene Isolation from Marine Algae

The isolation of sesquiterpenes, such as this compound, from marine algae like those of the Laurencia genus, follows a well-established set of principles in natural product chemistry. researchgate.netnih.gov These methods are designed to extract, separate, and purify these moderately nonpolar compounds from the complex mixture of metabolites present in the algal tissues.

The general workflow for isolating sesquiterpenes from marine algae can be summarized in the following table:

| Step | Technique(s) | Purpose |

| Sample Preparation | Air-drying or freeze-drying, grinding | To remove water and increase the surface area for efficient extraction. |

| Extraction | Solvent extraction (e.g., with ethanol, methanol, dichloromethane, chloroform) | To dissolve the secondary metabolites, including sesquiterpenes, from the algal biomass. |

| Solvent Partitioning | Liquid-liquid extraction (e.g., with ethyl acetate, hexane) | To separate compounds based on their polarity, concentrating the sesquiterpenes in the less polar fraction. |

| Chromatographic Separation | Column chromatography (e.g., silica gel, Sephadex LH-20), Thin-layer chromatography (TLC), High-performance liquid chromatography (HPLC) | To separate the individual compounds from the crude extract based on their differential affinities for the stationary and mobile phases. |

| Structure Elucidation | Nuclear magnetic resonance (NMR) spectroscopy, Mass spectrometry (MS) | To determine the chemical structure of the isolated pure compounds. |

Structural Elucidation, Confirmation, and Revision

Role of Computational Chemistry in Structural Verification

Machine Learning Approaches for Stereochemical Assignment (e.g., DP4, DP5)

In modern structural elucidation, computational methods are invaluable for assigning the correct stereochemistry from a set of possible diastereomers. The DP4 and the more recent DP5 probabilities are statistical methods that compare experimentally obtained NMR chemical shifts with those calculated for all possible isomers using Density Functional Theory (DFT). libretexts.orgresearchgate.netjasco-global.com This approach provides a quantitative measure of confidence in the assignment of a specific relative stereochemistry.

A study in 2023 introduced a novel machine learning model, the SVM-M protocol, and tested its efficacy against established methods like DP4, DP4+, and DP5 using several challenging natural products, including Laurentristich-4-ol. acs.org For this compound, two diastereomers (referred to as 4a and 4b ) were investigated. The SVM-M protocol demonstrated a high accuracy of 84.2% for the entire test set, outperforming several of the DP4-based methods in cases of incorrect assignments. acs.org While DP4 and its variants are powerful tools, this study highlights the potential of new machine learning models to further refine the accuracy of stereochemical assignments, especially in complex cases where diastereomers exhibit very similar NMR spectra. acs.org

Case Study: The Structural Revision of this compound

The story of this compound is a classic example of a natural product structure being revised through the rigors of total synthesis. acs.orgresearchgate.net

This compound was first isolated from the red alga Laurencia tristicha collected in the South Sea of China. researchgate.netuq.edu.au The initially proposed structure featured a novel tetracyclic carbon skeleton with a spirocyclic ether moiety. researchgate.netuq.edu.au However, when a research group successfully synthesized the proposed structure of (±)-Laurentristich-4-ol, they observed significant discrepancies between the ¹H NMR spectrum of their synthetic compound and the data reported for the natural product. nih.gov This mismatch was the critical red flag that prompted a fundamental reassessment of the assigned structure.

Total synthesis serves as the ultimate proof of a proposed structure. In the case of this compound, the synthesis of the proposed structure did not yield a compound matching the natural isolate, thereby refuting the initial hypothesis. acs.orgnih.gov The synthetic chemists then synthesized a diastereomer of the originally proposed molecule. nih.gov The ¹H NMR spectrum of this newly synthesized compound was identical to that of the natural this compound. nih.gov

This work not only led to the correction of the structure but also confirmed the revised structure for the first time. acs.orgresearchgate.net The key step in the synthesis of both the proposed and the revised structures was a Samarium(II) iodide (SmI₂)-mediated ketyl radical cyclization, which efficiently constructed the sterically congested spirocyclic ether skeleton. acs.orgresearchgate.netwiley.com The successful synthesis and subsequent structural revision underscore the power of total synthesis in unambiguously establishing the constitution and relative stereochemistry of complex natural products. nih.gov

Stereochemical Analysis and Absolute Configuration Assignment

With the relative configuration confirmed by total synthesis, the final piece of the structural puzzle is the determination of the molecule's absolute configuration—its specific three-dimensional arrangement in space.

Chiral spectroscopic techniques are powerful, non-destructive methods for determining the absolute configuration of chiral molecules. uni-giessen.de

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wiley.commdpi.comjascoinc.com This results in a "fingerprint" spectrum that is unique to a specific enantiomer. By comparing the experimentally measured VCD spectrum with a spectrum predicted by quantum mechanical calculations for an enantiomer of a known absolute configuration, the absolute stereochemistry of the molecule can be determined. jascoinc.com

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. jasco-global.comkud.ac.intaylorandfrancis.com The resulting curve, particularly its shape near an absorption band (a phenomenon known as the Cotton effect), is characteristic of a specific enantiomer and can be used to assign its absolute configuration, often by comparison with known compounds or theoretical calculations. kud.ac.in

While these methods are standard for absolute configuration assignment, specific VCD or ORD data for this compound is not widely reported in the primary literature, though they represent key potential avenues for its stereochemical elucidation. uni-giessen.de

Recent advancements in analytical instrumentation have introduced novel methods for determining absolute configuration, even for challenging samples. Low-Temperature Atomic Force Microscopy (AFM) has emerged as a powerful technique for visualizing single molecules with atomic resolution. nih.govnanomagnetics-inst.com By functionalizing the AFM tip, for instance with a single carbon monoxide molecule, it is possible to image the three-dimensional shape of a molecule adsorbed on a surface. This allows for the direct determination of its absolute configuration by observing its "handedness." uni-giessen.de

A 2023 conference proceeding indicated a project to assign the absolute configuration of (±)-Laurentristich-4-ol using low-temperature AFM. uni-giessen.de This approach bypasses some of the challenges associated with traditional chiroptical methods, such as the need for chromophores or significant optical rotation, and represents the cutting edge of structural analysis. nih.govuni-giessen.de

Biosynthetic Hypothesis and Pathways

Proposed Biogenetic Origin from Cyclolauren-2-ol

The biosynthesis of Laurentristich-4-ol is hypothesized to commence from a known sesquiterpene precursor, cyclolauren-2-ol. researchgate.net This proposal is rooted in the co-occurrence of both compounds within the same organism, Laurencia tristicha, and the plausible chemical transformations that could connect their distinct carbon skeletons. iomcworld.comresearchgate.net Cyclolauren-2-ol itself is a member of the cyclolaurane class of sesquiterpenes, which are characterized by a bicyclic framework. csic.escore.ac.uk The biogenetic relationship between laurane and cyclolaurane sesquiterpenoids is a key aspect of Laurencia chemistry, with cyclolauranes likely arising from further cyclization of laurane precursors. core.ac.uk

The transformation from the relatively simple cyclolauren-2-ol to the complex, rearranged structure of this compound necessitates a significant skeletal reorganization, pointing towards a powerful and specific enzymatic process.

Oxidative Rearrangement Mechanisms in Sesquiterpene Biosynthesis

The conversion of cyclolauren-2-ol to this compound is postulated to proceed through an oxidative rearrangement, a common theme in the biosynthesis of structurally diverse terpenes. rsc.orgnih.gov These rearrangements are often initiated by the introduction of an oxygen atom, typically by a cytochrome P450 monooxygenase, which can trigger a cascade of bond migrations and ring formations or contractions. rsc.orgnih.gov

In the context of sesquiterpene biosynthesis, such oxidative processes are responsible for generating a vast array of carbon skeletons from a limited number of primary terpene precursors. rsc.orgresearchgate.net The initial oxidation can create a reactive intermediate, such as an epoxide or a hydroxylated species, which is then poised for rearrangement. The unique architecture of this compound, with its spirocyclic ether motif, strongly suggests a complex series of intramolecular reactions following an initial oxidation event on the cyclolauren-2-ol framework. iomcworld.comiomcworld.com

Enzymatic Transformations Leading to the Unique Carbon Skeleton

While the specific enzymes responsible for the biosynthesis of this compound have not yet been isolated and characterized, the proposed transformation from cyclolauren-2-ol implicates the action of highly specific enzyme systems. The biosynthesis of terpenes in red algae is known to involve microbial-type terpene synthases, which are responsible for the initial cyclization of farnesyl diphosphate (B83284) to form the basic sesquiterpene skeletons. rsc.org

Following the formation of the cyclolaurane skeleton of cyclolauren-2-ol, the key step in the formation of this compound is the proposed oxidative rearrangement. This is likely catalyzed by a member of the vast and versatile cytochrome P450 (CYP) superfamily of enzymes. rsc.orgnih.govnih.gov CYPs are well-known for their role in the late-stage functionalization of terpenoid scaffolds, introducing hydroxyl groups that can initiate or participate in rearrangements. rsc.orgnih.gov The formation of the spiroketal system in this compound likely involves a CYP-mediated oxidation followed by a series of intramolecular cyclizations and rearrangements, guided by the precise three-dimensional environment of the enzyme's active site. rsc.orgnih.gov

The hypothetical enzymatic cascade can be envisioned as follows:

Initial Oxidation: A cytochrome P450 enzyme hydroxylates a specific position on the cyclolauren-2-ol molecule.

Carbocation Formation and Rearrangement: The introduced hydroxyl group may facilitate the formation of a carbocation, which then triggers a cascade of 1,2-hydride and/or alkyl shifts, leading to the observed skeletal rearrangement.

Intramolecular Cyclization: The rearranged intermediate undergoes intramolecular cyclization to form the characteristic spirocyclic ether moiety of this compound.

This proposed sequence of events highlights the remarkable control exerted by enzymes in directing complex chemical transformations to yield a single, stereochemically defined product.

Comparative Biosynthesis within the Laurencia Sesquiterpenoid Family

The genus Laurencia is a prolific producer of a vast and structurally diverse array of sesquiterpenoids, with over 700 different compounds identified. iomcworld.comresearchgate.net These compounds encompass a wide range of skeletal types, including lauranes, cyclolauranes, chamigranes, bisabolanes, and many unique rearranged structures. iomcworld.comresearchgate.net The biosynthesis of this compound must be viewed within this broader context of chemical diversity.

The co-occurrence of various sesquiterpenoid skeletons within the same or closely related Laurencia species suggests the presence of a suite of terpene synthases and tailoring enzymes, such as cytochrome P450s, that can produce a variety of products from a common precursor like farnesyl diphosphate. rsc.orgnih.gov The biogenetic pathways of these sesquiterpenoids are often interconnected, with key branch points leading to different structural classes. core.ac.uk

For instance, the laurane and cyclolaurane skeletons are closely related, with the latter likely derived from the former through further cyclization. core.ac.uk The unique rearranged skeleton of this compound represents a further divergence from the cyclolaurane pathway, showcasing the evolutionary plasticity of the enzymatic machinery within Laurencia. The study of the full spectrum of sesquiterpenoids in a given Laurencia species can provide clues about the underlying biosynthetic pathways and the enzymatic "toolkit" available to the organism.

Below is a table summarizing some of the major sesquiterpenoid classes found in the Laurencia genus, placing this compound within this diverse family.

| Sesquiterpenoid Class | General Structural Features | Representative Compound(s) | Proposed Biosynthetic Relationship |

| Laurane | Bicyclic aromatic or hydroaromatic system | Aplysin, Laurene | Precursors to cyclolauranes. |

| Cyclolaurane | Tricyclic system derived from lauranes | Cyclolauren-2-ol, Laurebiphenyl | Precursor to this compound. |

| Laurentristichane | Tetracyclic rearranged skeleton with a spiroether | This compound | Derived from cyclolauranes via oxidative rearrangement. |

| Chamigrane | Spiro[5.5]undecane skeleton | Pacifenol, Elatol | Formed from a different cyclization cascade of farnesyl diphosphate. |

| Bisabolane | Monocyclic skeleton | Bisabolene | Early intermediates in the cyclization cascade. |

This comparative view underscores that the biosynthesis of this compound is a specialized branch within a complex network of interconnected metabolic pathways that generate the rich chemical diversity of the Laurencia genus.

Chemical Synthesis and Methodological Advancements

Historical Context of Synthetic Efforts Towards Laurentristich-4-ol

The synthetic journey towards this compound is intrinsically linked to its structural elucidation. Initially isolated from Laurencia tristicha found in the South China Sea, a proposed structure was assigned to the natural product. mdpi.comthieme-connect.com This initial proposal depicted a novel tetracyclic framework with a distinctive spirocyclic ether system, which did not adhere to the conventional isoprene (B109036) rule. mdpi.comthieme-connect.com The unusual structure, believed to be biogenetically derived from the precursor cyclolauren-2-ol through an oxidative rearrangement, spurred interest within the synthetic community to verify its constitution through total synthesis. mdpi.com

The first and, to date, the most definitive synthetic work was undertaken by the research group of Chaozhong Li. mdpi.comnih.gov Their efforts were not only aimed at achieving the total synthesis of the proposed structure but also led to a crucial revision of its stereochemistry. This structural reassignment underscores the power of total synthesis as a tool for verifying and correcting the structures of complex natural products.

Key Synthetic Strategies for the Spirocyclic Ether Skeleton

The central challenge in the synthesis of this compound is the construction of its sterically congested 1-oxaspiro[4.4]nonane core. mdpi.com The development of a stereoselective method to forge this spirocyclic ether was paramount to the success of the total synthesis.

Samarium Diiodide (SmI2)-Mediated Ketyl Radical Cyclization

A pivotal reaction in the synthesis of this compound was the use of samarium diiodide (SmI₂) to mediate an intramolecular ketyl radical cyclization. mdpi.comnih.gov This single-electron transfer reagent has proven to be a powerful tool in organic synthesis for forming carbon-carbon bonds, particularly in the construction of cyclic systems. rsc.org In this specific case, a ketone precursor was treated with SmI₂ in the presence of hexamethylphosphoramide (B148902) (HMPA). thieme-connect.com This generated a ketyl radical which then cyclized onto a benzofuran (B130515) moiety in a 5-exo fashion to construct the spirocyclic ether skeleton. thieme-connect.com The reaction proceeded with excellent regioselectivity and, critically, high stereoselectivity, yielding the desired spirocycle as a single stereoisomer. thieme-connect.com This key transformation efficiently established the core structure of the target molecule.

Stereoselective Generation of the 1-Oxaspiro[4.4]nonane System

The stereochemical outcome of the SmI₂-mediated cyclization was crucial for the synthesis. The reaction established the relative configuration of the newly formed stereocenters within the 1-oxaspiro[4.4]nonane system. The synthesis of the precursor for this cyclization was designed to set the stage for this key stereoselective event. Following the successful cyclization, further transformations were required to complete the synthesis of the originally proposed structure of this compound. However, upon completion, the spectroscopic data (¹H NMR) of the synthesized compound did not match that of the natural isolate. This discrepancy led to the investigation of a possible isomerization. It was discovered that the synthetic compound, upon standing in chloroform (B151607) or with the addition of 4Å molecular sieves, isomerized to an epimeric substance. This new compound was found to be identical to the natural this compound, thus leading to the revision of its structure. The epimerization is thought to proceed through a transient benzylic carbocation intermediate.

Total Synthesis: Achievements and Strategic Challenges

The primary strategic challenge was the stereocontrolled synthesis of the 1-oxaspiro[4.4]nonane skeleton. mdpi.com The successful implementation of the SmI₂-mediated ketyl radical cyclization to overcome this hurdle was a key innovation. The unexpected turn of events, where the initially synthesized compound was not the natural product, highlighted another challenge: the potential for subtle stereochemical inaccuracies in proposed structures of complex molecules. The subsequent isomerization and structural revision demonstrated the critical role of total synthesis in the verification of natural product structures.

| Synthetic Achievement | Details | Reference |

| First Total Synthesis | Achieved the first total synthesis of both the proposed and revised structures of (±)-Laurentristich-4-ol. | mdpi.comthieme-connect.com |

| Structural Revision | Corrected the structure of the natural product through synthetic verification. | nih.gov |

| Key Methodology | Successfully applied a SmI₂-mediated ketyl radical cyclization to construct the core spirocyclic ether. | thieme-connect.comnih.gov |

Divergent and Convergent Synthetic Routes

The synthesis of both the originally proposed structure and the revised structure of this compound from a common late-stage intermediate can be viewed as an example of a divergent synthesis . In this strategy, a single precursor is elaborated into multiple, structurally related target molecules. Here, the spirocyclic compound formed after the key SmI₂-mediated cyclization served as the point of divergence. One pathway led to the proposed structure, while a subsequent isomerization (or a slightly modified final step) led to the correct, natural structure. This approach is efficient as it minimizes the number of unique synthetic steps required to access multiple targets.

A convergent synthesis , in contrast, involves the independent synthesis of different fragments of a target molecule, which are then coupled together in the later stages. While the synthesis of this compound was largely linear leading up to the key cyclization, one could envision a future convergent strategy where the benzofuran portion and the cyclopentane (B165970) portion are synthesized separately and then joined.

| Synthetic Strategy | Description | Application to this compound |

| Divergent Synthesis | A common intermediate is used to generate multiple target compounds. | The synthesis of both the proposed and revised structures from a shared precursor. |

| Convergent Synthesis | Separate fragments of a molecule are synthesized independently and then combined. | A potential future approach, not yet reported for this specific molecule. |

Future Perspectives in the Enantioselective Synthesis of this compound

The reported total synthesis of this compound was racemic. mdpi.com A significant future challenge is the development of an enantioselective synthesis to produce the single enantiomer that occurs in nature. This would require the introduction of chirality at a key stage in the synthetic sequence.

Several modern asymmetric methods could potentially be applied. For instance, the development of chiral ligands for samarium(II) reagents is an active area of research and could enable an enantioselective version of the key ketyl radical cyclization. Alternatively, other enantioselective methods for the synthesis of spirocyclic ethers could be adapted. Recent advances in copper-catalyzed enantioselective carboetherification of alkenols and organocatalytic methods for spirocycle formation present promising avenues for future exploration. nih.gov The development of a catalytic, enantioselective route would not only provide access to the natural enantiomer of this compound for further biological studies but also contribute to the broader field of asymmetric synthesis of complex molecules.

Biological Activity Profiles and Mechanistic Investigations

In Vitro Cytotoxicity Screening Against Human Cancer Cell Lines (Reporting Non-Cytotoxicity)

Initial biological screening of Laurentristich-4-ol involved its evaluation against a panel of human cancer cell lines. nih.govnih.gov These preliminary studies reported that the compound did not exhibit cytotoxic effects. nih.govnih.gov This lack of general toxicity is a significant finding, as many marine natural products, including other sesquiterpenes from the Laurencia genus, are known for their potent cytotoxic activities. The absence of cytotoxicity in this compound suggests a different biological activity profile or a high degree of selectivity that was not captured by the initial screening panel.

Table 1: Summary of Cytotoxicity Data for this compound

| Cell Lines | Result |

| Not specified human cancer cell lines | Non-cytotoxic |

Note: The specific cell lines used in the initial screening were not detailed in the available literature.

In Silico Studies for Potential Molecular Target Identification

To date, no specific in silico studies on this compound have been published. However, the methodologies of virtual screening and computational modeling are invaluable tools for predicting potential biological targets and elucidating mechanisms of action for natural products. The application of these techniques to this compound can be guided by studies on other compounds from the Laurencia genus.

Virtual screening is a computational technique used to search libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov Given the unique tetracyclic structure of this compound, both ligand-based and structure-based approaches could be employed. Ligand-based methods would involve comparing its structure to known active compounds, while structure-based screening would dock the molecule into the binding sites of various potential protein targets. A recent in silico study on 300 natural products from the marine red algal genus Laurencia evaluated their potential antiviral activity against SARS-CoV-2, demonstrating the feasibility of this approach for this class of compounds. mdpi.com

Computational modeling can provide detailed insights into the potential interactions between a ligand and its target protein. For instance, molecular docking simulations could be performed to predict the binding affinity and mode of this compound with various enzymes. Key viral enzymes such as RNA-dependent RNA polymerase (RdRp) and nsp15 endoribonuclease of SARS-CoV-2 have been identified as potential targets for natural products from Laurencia. mdpi.comnih.govplos.org Docking studies could reveal whether the specific stereochemistry and conformation of this compound allow it to fit into the active sites of these or other enzymes, and identify key interactions such as hydrogen bonds and hydrophobic contacts that would stabilize the complex.

Table 2: Hypothetical In Silico Investigation of this compound

| Target Enzyme | Rationale for Investigation | Potential Insights |

| RNA-dependent RNA polymerase (RdRp) | A crucial enzyme for viral replication and a known target for antiviral drugs. Other Laurencia natural products have been screened against it. mdpi.com | Identification of potential antiviral activity and the specific binding interactions within the active site. |

| nsp15 Endoribonuclease | A viral enzyme involved in evading the host's immune response. nih.govplos.orgnih.govplos.org It represents a non-traditional antiviral target. | Exploring a novel mechanism of antiviral action by inhibiting viral immune evasion. |

| Protein Kinases | A large family of enzymes involved in cell signaling, often dysregulated in cancer and other diseases. | Uncovering potential roles in cell signaling pathways, despite the lack of general cytotoxicity. |

| Ion Channels | Important targets in the nervous system and other tissues. | Investigating potential neuroprotective or other pharmacological activities. |

Investigation of Other Reported Biological Activities of Laurencia Sesquiterpenes for Analogous Research Directions

The Laurencia genus is a prolific source of sesquiterpenes with a wide array of reported biological activities. These findings can offer valuable insights into potential, yet unexplored, activities of this compound. Many sesquiterpenes isolated from various Laurencia species have demonstrated significant cytotoxic effects against different cancer cell lines. nih.govnih.gov However, beyond cytotoxicity, these compounds have also been reported to possess antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.

For example, some halogenated sesquiterpenes from Laurencia obtusa have shown antiviral potency. mdpi.com The investigation of such activities for this compound could be a promising research avenue, especially given its non-cytotoxic nature, which is often a desirable trait for antiviral and anti-inflammatory agents.

Exploration of Cellular Pathways and Molecular Mechanisms of Action (Hypothetical or Analogous)

Given that this compound is not broadly cytotoxic, its potential biological effects may be more subtle and pathway-specific. By analogy with other non-cytotoxic marine natural products, several hypothetical mechanisms could be explored. For instance, it could modulate specific signaling pathways involved in inflammation, such as the NF-κB or MAPK pathways, without inducing cell death.

Another possibility is that this compound could interfere with viral entry or replication processes. The aforementioned in silico screening of Laurencia compounds against SARS-CoV-2 enzymes provides a strong rationale for investigating this compound as a potential antiviral agent. mdpi.com Its mechanism could involve the inhibition of key viral enzymes like RdRp or nsp15, thereby disrupting the viral life cycle. Further experimental studies, guided by computational predictions, would be necessary to validate these hypotheses and to elucidate the precise molecular mechanisms of action of this unique marine natural product.

Structure Activity Relationship Sar Studies and Analog Development

Rational Design Principles for Laurentristich-4-ol Analogues

The rational design of this compound analogues is fundamentally guided by its unique structural features. The core principle would be to systematically modify key functionalities and stereocenters to probe their influence on potential biological targets. The spirocyclic ether, the aromatic ring, and the various substituents on the carbocyclic framework are all prime candidates for modification. Design strategies would likely focus on simplifying the core structure to improve synthetic accessibility while retaining or enhancing biological activity. Furthermore, computational modeling and docking studies could be employed to predict the binding of hypothetical analogues to specific protein targets, thereby guiding the synthetic efforts towards compounds with a higher probability of desired biological interactions.

Synthetic Approaches to this compound Derivatives

The total synthesis of this compound has been a subject of significant research, leading to the revision of its originally proposed structure. acs.orgacs.orgnih.govfigshare.comacs.org A pivotal step in the established synthetic routes is the samarium(II) iodide (SmI2)-mediated ketyl radical cyclization, which masterfully constructs the sterically congested spirocyclic ether skeleton. acs.orgacs.orgnih.govfigshare.comacs.orgresearchgate.netepdf.pubchemistry-chemists.com

This powerful cyclization method provides a robust platform for accessing a variety of derivatives. By modifying the precursors to this key step, chemists can introduce diversity at several positions of the this compound scaffold. For instance, variations in the aromatic portion of the precursor could lead to analogues with different substitution patterns on the benzofuran (B130515) ring system. Similarly, alterations to the acyclic chain undergoing cyclization could result in derivatives with modified carbocyclic frameworks.

Modulating the Spirocyclic Ether Skeleton for Enhanced Biological Interactions

The spirocyclic ether is arguably the most defining feature of this compound. Its rigid, three-dimensional structure is likely to play a crucial role in any potential biological activity by orienting other functional groups for optimal interaction with a biological target. Modulating this core structure is a key strategy for developing analogues with enhanced or novel biological profiles.

Approaches to modulate this skeleton could include:

Oxygen Atom Replacement: Replacing the oxygen atom of the ether with other heteroatoms, such as nitrogen or sulfur, would create novel heterocyclic systems with different hydrogen bonding capacities and electronic properties.

Stereochemical Inversion: The stereochemistry at the spirocenter is critical. The synthesis of diastereomers could reveal the importance of the specific spatial arrangement of the rings for biological activity.

Systematic Variation of Substituents for SAR Elucidation

A systematic variation of the substituents on the this compound framework is essential for elucidating its structure-activity relationships. This involves the synthesis of a library of compounds where each member has a specific and deliberate modification.

Key areas for substituent variation include:

Aromatic Ring: Introduction of various electron-donating and electron-withdrawing groups on the benzofuran ring would probe the importance of electronic effects and potential sites for metabolic transformation.

Alkyl Groups: The methyl groups on the carbocyclic framework could be replaced with other alkyl groups of varying sizes or with functionalized chains to explore the steric and electronic requirements of the binding pocket.

Hydroxyl Group: The position and stereochemistry of the hydroxyl group are likely critical for activity. Esterification, etherification, or oxidation of this group would provide valuable insights into its role.

Potential for Derivatization for Pharmacological Probes

The development of derivatized versions of this compound can provide powerful tools for chemical biology and pharmacology. By incorporating specific functional groups or reporter tags, these derivatives can be used as pharmacological probes to identify and study the biological targets of this class of molecules.

Potential derivatization strategies include:

Biotinylation: Attaching a biotin (B1667282) tag would enable the use of affinity-based methods, such as pull-down assays, to isolate and identify binding proteins.

Fluorescent Labeling: The incorporation of a fluorescent dye would allow for the visualization of the subcellular localization of the compound and its target.

Photoaffinity Labeling: Introducing a photoactivatable group would enable the covalent cross-linking of the probe to its biological target upon photoirradiation, facilitating target identification.

While the journey to fully understand the therapeutic potential of this compound is still in its early stages, the elegant synthetic strategies developed for its total synthesis have laid a solid foundation for the exploration of its chemical space. The systematic design, synthesis, and biological evaluation of a diverse range of analogues will be instrumental in unlocking the secrets held within this fascinating natural product.

Ecological Roles and Chemical Interactions

Anti-Epibiosis and Defense Mechanisms in Marine Ecosystems

The surfaces of marine organisms are prime real estate for colonization by other organisms, a phenomenon known as epibiosis or biofouling. To combat this, many sessile marine species have evolved chemical defenses. The genus Laurencia is a classic example of this, with numerous studies demonstrating the anti-epibiotic and antifouling properties of its chemical extracts and isolated compounds. iomcworld.comiomcworld.com These natural products can deter the settlement and growth of bacteria, invertebrates, and other algae, thereby keeping the host's surface clean for optimal light absorption and nutrient uptake.

While the broader context of its source suggests that Laurentristich-4-ol could contribute to such a defense strategy, there are currently no specific studies that have investigated or confirmed its activity against fouling organisms. In one study that isolated this compound alongside other sesquiterpenes from Laurencia okamurai, other co-occurring compounds, laurequinone and a cuparane ether sesquiterpene, exhibited moderate lethality against brine shrimp (Artemia salina), a common screening organism for toxicity. researchgate.netnih.gov However, this compound itself was not reported to have this activity. researchgate.net This highlights the fact that biological activity can be highly specific to individual compounds, and assumptions cannot be made based on the activities of related metabolites.

Inter-species Chemical Signaling and Allelopathy

Chemical communication is a fundamental aspect of marine ecosystems, influencing interactions from mate selection to competition for resources. Allelopathy, a form of chemical warfare where one organism releases compounds to inhibit the growth and survival of another, is a key competitive strategy for many marine algae. wikipedia.org This allows them to secure space and access to light and nutrients in crowded benthic communities.

The Laurencia genus is known for its allelopathic capabilities, producing compounds that can negatively impact neighboring algae and other organisms. wikipedia.org This chemical inhibition is a critical factor in shaping the structure of local marine communities. However, the potential role of this compound as an allelochemical has not been explored. There is no available research detailing its effects on the germination, growth, or physiological health of competing species. While the complex and unique structure of this compound suggests potential biological activity, its function as a chemical signal or allelopathic agent remains an open question for future research. ontosight.ai

This compound in the Context of Marine Chemical Ecology

Marine chemical ecology is the study of how chemical compounds mediate interactions between organisms and their environment. The secondary metabolites produced by organisms like Laurencia are central to this field, acting as defenses, attractants, and signaling molecules that orchestrate ecological dynamics. iomcworld.com

The discovery and structural elucidation of this compound have contributed to our understanding of the chemical diversity within the Laurencia genus. researchgate.netnih.gov However, without data on its biological functions, its place within the intricate web of marine chemical ecology is undefined. Its unique cyclolaurane skeleton is of interest from a biosynthetic and chemical novelty perspective, but its ecological relevance is yet to be determined. researchgate.net The potential for a range of biological activities, from antimicrobial to cytotoxic, is often associated with complex natural products, but these remain speculative for this compound pending empirical evidence. ontosight.ai

Future Research Directions and Unaddressed Scientific Questions

Comprehensive Biological Activity Screening Beyond Initial Cytotoxicity Tests

Initial studies on Laurentristich-4-ol reported a lack of cytotoxicity against a limited panel of human cancer cell lines. However, this narrow scope of testing leaves a vast area of potential bioactivity unexplored. Marine natural products are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and neuroprotective effects. nih.gov Therefore, a crucial future direction is to subject this compound to a comprehensive battery of biological assays.

A proposed screening panel should include assays for:

Antimicrobial activity: Testing against a broad spectrum of pathogenic bacteria and fungi, including drug-resistant strains.

Anti-inflammatory activity: Evaluating the inhibition of key inflammatory mediators and pathways.

Antiviral activity: Screening against a diverse panel of viruses.

Enzyme inhibition: Assessing activity against therapeutically relevant enzymes.

This expanded screening will provide a more complete picture of the potential biological relevance of this compound.

| Activity Type | Examples of Assays | Potential Therapeutic Area |

|---|---|---|

| Antimicrobial | Minimum Inhibitory Concentration (MIC) assays against Gram-positive and Gram-negative bacteria; Antifungal susceptibility testing. | Infectious Diseases |

| Anti-inflammatory | Inhibition of nitric oxide (NO) production in macrophages; Cyclooxygenase (COX) enzyme inhibition assays. | Inflammatory Disorders |

| Antiviral | Plaque reduction assays against various viral strains. | Viral Infections |

| Neuroprotective | Assays for protection against oxidative stress-induced neuronal cell death. | Neurodegenerative Diseases |

Deeper Exploration of Biosynthetic Enzymes and Genetic Pathways

The biosynthesis of sesquiterpenes in marine algae involves a complex cascade of enzymatic reactions, typically initiated by terpene synthases. researchgate.net While a biosynthetic precursor, cyclolauren-2-ol, has been proposed for this compound, the specific enzymes and genetic pathways responsible for its formation remain unknown. Future research should focus on elucidating this biosynthetic pathway.

Key research questions include:

What are the specific terpene synthases and cytochrome P450 enzymes involved in the conversion of farnesyl pyrophosphate to this compound?

What are the genetic sequences encoding these enzymes?

How is the expression of these biosynthetic genes regulated in Laurencia tristicha?

Answering these questions could be achieved through a combination of transcriptomic analysis of the source organism and heterologous expression of candidate genes in microbial hosts to characterize enzyme function. nih.gov

Development of More Efficient and Sustainable Synthetic Routes

The total synthesis of this compound has been achieved, which was instrumental in revising its structural assignment. nih.gov However, the existing synthetic routes are often lengthy and may not be suitable for producing large quantities of the compound for extensive biological testing and further development. A significant area for future research is the development of more efficient and sustainable synthetic strategies.

Approaches to consider include:

Catalytic methods: Employing novel catalysts to streamline key bond-forming reactions.

Flow chemistry: Utilizing continuous flow technologies to improve reaction efficiency, safety, and scalability.

Biocatalysis: Incorporating enzymatic steps to perform challenging chemical transformations with high stereoselectivity.

The development of a more practical synthesis will be critical for enabling deeper biological investigations.

Advanced Analytical Techniques for Trace Analysis in Biological Samples

To understand the pharmacokinetic and pharmacodynamic properties of this compound, sensitive and specific analytical methods for its detection in biological matrices are required. Future research should focus on developing and validating such methods.

Advanced analytical techniques that could be employed include:

Liquid Chromatography-Mass Spectrometry (LC-MS): Particularly high-resolution mass spectrometry (HR-MS) for sensitive and selective quantification. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and metabolomic studies.

These methods will be essential for future in vitro and in vivo studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

| Technique | Application | Key Advantages |

|---|---|---|

| LC-HR-MS/MS | Quantification in plasma, tissues, and cell lysates. | High sensitivity, high selectivity, structural information. |

| NMR | Structural elucidation of metabolites, metabolomics. | Detailed structural information, non-destructive. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile derivatives. | Excellent for volatile and semi-volatile compounds. |

Expanding SAR Studies Through Combinatorial and Diversity-Oriented Synthesis

Should this compound exhibit promising biological activity, the next logical step would be to conduct structure-activity relationship (SAR) studies to identify the key structural features responsible for its activity and to optimize its properties. This can be achieved through the synthesis and biological evaluation of a library of analogues.

Future research in this area should leverage:

Combinatorial Chemistry: To rapidly generate a large number of derivatives with modifications at specific positions.

Diversity-Oriented Synthesis (DOS): To create a library of structurally diverse compounds based on the this compound scaffold, potentially leading to the discovery of new biological activities. nih.govnih.gov

A systematic exploration of the SAR will be crucial for the development of any potential therapeutic leads based on this natural product.

Elucidation of Specific Cellular Targets and Signaling Pathways (if applicable)

If a significant biological activity is identified for this compound, a critical unaddressed question will be its mechanism of action. Elucidating the specific cellular targets and signaling pathways modulated by this compound is paramount for understanding its biological effects and for its potential development as a therapeutic agent.

Methodologies to identify cellular targets include:

Affinity chromatography: Using a derivatized version of this compound to pull down its binding partners from cell lysates.

Computational modeling and docking studies: To predict potential binding sites on known protein targets.

Transcriptomic and proteomic analyses: To identify changes in gene and protein expression in response to treatment with the compound.

Sesquiterpenes are known to interact with various signaling pathways, such as the NF-κB and MAPK pathways. mdpi.com Investigating the effect of this compound on these and other key cellular signaling cascades will provide valuable insights into its molecular mechanism of action.

Q & A

Q. What are the key synthetic methodologies for constructing the spirocyclic core of Laurentristich-4-ol?

The spirocyclic core is typically synthesized via SmI₂-mediated intramolecular ketyl/benzofuran cross-coupling. Wang and Li’s approach used SmI₂–HMPA–t-BuOH to cyclize a benzofuran precursor, yielding the spirocycle in 65% yield as a single stereoisomer . Critical parameters include reagent stoichiometry (e.g., HMPA as a co-solvent for radical stabilization) and substrate pre-functionalization. Experimental protocols should prioritize inert atmospheres (argon/nitrogen) to prevent quenching of SmI₂ .

Q. How should researchers characterize newly synthesized this compound derivatives?

Characterization requires a multi-technique approach:

- NMR : Compare and spectra with literature data (e.g., δ 1.21 ppm for methyl groups in CDCl₃) .

- IR : Identify functional groups (e.g., ν 3459 cm⁻¹ for hydroxyl stretches) .

- X-ray crystallography : Resolve stereochemical ambiguities, as seen in the structural revision of (±)-Laurentristich-4-ol .

- Elemental analysis : Confirm purity (>95% recommended) . Discrepancies in NMR signals may indicate isomerization or impurities, necessitating chromatographic purification (e.g., silica gel with hexane/ethyl acetate) .

Advanced Research Questions

Q. How can researchers resolve contradictions between synthetic and natural this compound NMR data?

Synthetic samples may undergo post-synthesis epimerization. For example, Chen et al. observed that initial synthetic this compound isomerized in chloroform via a benzylic carbocation intermediate, ultimately matching natural product spectra after equilibration . To mitigate this:

- Use deuterated solvents (e.g., acetone-d₆) for stability .

- Add molecular sieves (4 Å) to accelerate equilibration and confirm epimer identity .

- Validate with computational methods (DFT calculations) to compare theoretical and experimental NMR shifts .

Q. What experimental strategies ensure stereochemical fidelity in SmI₂-mediated cyclizations for this compound synthesis?

Stereocontrol in SmI₂ reactions is highly substrate-dependent. Key considerations include:

- Substrate pre-organization : Rigid benzofuran precursors minimize competing pathways .

- Additive optimization : HMPA enhances SmI₂’s reducing power but may complicate diastereoselectivity. Testing alternatives like t-BuOH can improve reproducibility .

- In situ monitoring : Use TLC or HPLC to track reaction progress and detect intermediates .

- Post-reaction quenching : Rapid quenching (e.g., aqueous NH₄Cl) prevents retro-aldol side reactions .

Q. How should researchers design experiments to validate proposed biosynthetic pathways for this compound?

Combine isotopic labeling (e.g., -glucose) with LC-MS to trace precursor incorporation. For example:

- Feeding studies : Administer labeled precursors to host organisms (if applicable) and isolate metabolites .

- Enzyme assays : Test candidate enzymes (e.g., cytochrome P450s) for activity toward proposed intermediates .

- Comparative metabolomics : Use GC-MS or NMR to correlate intermediate abundance across biosynthetic stages .

Methodological and Reporting Standards

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.